Methyl 3-amino-3-(2-bromophenyl)propanoate HCl
Description
Methyl 3-amino-3-(2-bromophenyl)propanoate HCl is a halogenated β-amino acid ester hydrochloride with a bromine substituent at the ortho position of the phenyl ring. The bromine atom in the ortho position likely introduces steric hindrance and electronic effects, influencing reactivity, solubility, and biological interactions. The hydrochloride salt form enhances stability and water solubility, a common feature observed in related compounds .
Properties
IUPAC Name |
methyl 3-amino-3-(2-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOZZMPFORLQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis via Mannich Reaction
The asymmetric Mannich reaction is a widely used method for constructing the β-amino ester backbone. Using (2-bromophenyl)acetaldehyde as the starting material, the reaction proceeds with a chiral catalyst (e.g., BINOL-derived ligands) to induce enantioselectivity. The aldehyde reacts with methyl glycinate in the presence of a Brønsted acid, yielding the (S)-enantiomer with 68–72% enantiomeric excess (ee). Key parameters include:
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Catalyst loading : 5–10 mol%
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Solvent : Dichloromethane or toluene
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Temperature : −20°C to 25°C
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Reaction time : 12–24 hours
Post-reduction with sodium borohydride stabilizes the amine intermediate before esterification with methanol.
Racemic Resolution via Diastereomeric Salt Formation
Industrial-scale synthesis often employs racemic resolution to separate enantiomers. The racemic methyl 3-amino-3-(2-bromophenyl)propanoate is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol, forming diastereomeric salts. The (S)-enantiomer salt preferentially crystallizes, achieving >98% ee after recrystallization. Critical factors include:
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Resolving agent ratio : 1:1 molar ratio
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Solvent polarity : Ethanol/water mixtures
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Crystallization temperature : 0–5°C
The free base is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Reductive Amination of β-Keto Esters
An alternative route involves reductive amination of methyl 3-oxo-3-(2-bromophenyl)propanoate. Using ammonium acetate and sodium cyanoborohydride in methanol, the ketone is converted to the amine with 85–90% yield. This method bypasses chiral resolution but requires careful control of pH (4–6) to minimize side reactions.
Industrial Production and Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance efficiency. Key advantages include:
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Reduced reaction time : 2–4 hours vs. 24 hours in batch processes
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Higher throughput : 90% conversion per pass
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Lower catalyst loading : 3 mol%
A representative flow setup involves:
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Mixing zone : (2-bromophenyl)acetaldehyde and methyl glycinate are combined.
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Reaction channel : Catalytic asymmetric Mannich reaction at 10°C.
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In-line purification : Scavenger resins remove excess reagents.
Solvent and Cost Optimization
Industrial protocols prioritize green solvents and cost-effective reagents:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Solvent | Dichloromethane | Ethanol/water |
| Catalyst cost ($/kg) | 12,000 | 8,500 |
| Yield (%) | 65 | 78 |
Ethanol/water mixtures reduce environmental impact and enable direct salt formation without solvent swaps.
Critical Analytical Techniques
Enantiomeric Purity Assessment
Structural Characterization
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¹H NMR (400 MHz, D₂O): δ 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.38 (t, J = 7.6 Hz, 1H, Ar-H), 7.28 (d, J = 7.6 Hz, 1H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.68 (s, 3H, OCH₃), 3.12 (dd, J = 14.4, 6.8 Hz, 1H, CH₂), 2.98 (dd, J = 14.4, 6.8 Hz, 1H, CH₂).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Asymmetric Mannich | 70 | 92 | 14,000 | Moderate |
| Racemic Resolution | 45 | 99 | 9,500 | High |
| Reductive Amination | 88 | N/A | 7,200 | Low |
| Continuous Flow | 78 | 94 | 10,300 | High |
Challenges and Solutions
Enantiomer Degradation
Prolonged storage of the free base leads to racemization. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, often with nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of 3-amino-3-(2-substituted phenyl)propanoates.
Reduction: Formation of 3-amino-3-(2-bromophenyl)propanol.
Oxidation: Formation of 3-nitro-3-(2-bromophenyl)propanoate.
Scientific Research Applications
Scientific Research Applications
Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride has diverse applications across multiple domains:
Organic Chemistry
- Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom can undergo substitution reactions, allowing for the introduction of diverse functional groups.
Medicinal Chemistry
- Potential Therapeutic Agent: Research indicates that this compound may exhibit biological activities such as enzyme inhibition and modulation of cellular pathways. It has been studied for its potential role in drug development, particularly in targeting specific diseases .
- Case Study - Enzyme Inhibition: A study demonstrated that similar compounds inhibited enzymes involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent.
Biological Research
- Cellular Interaction Studies: The compound has been shown to modulate cellular pathways associated with cancer progression, including downregulating oncogenes and upregulating tumor suppressor genes.
- High-Throughput Screening: It has been evaluated for its effects on bacterial virulence factors, indicating potential applications in antimicrobial therapy.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the brominated aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs based on substituent type, position, and molecular properties:
Key Observations:
- Halogen Position : Ortho-substituted bromine (as in the target compound) may reduce reactivity in coupling reactions compared to para-substituted analogs due to steric hindrance .
- Electron Effects: Nitro groups (e.g., in 3-nitrophenyl derivatives) decrease the basicity of the amino group, altering protonation behavior and interaction with biological targets .
- Solubility : Methoxy-substituted analogs exhibit improved aqueous solubility, whereas halogenated derivatives (Br, Cl, I) are more lipophilic .
Biological Activity
Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride, a synthetic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 308.6 g/mol. Its structure includes a propanoate backbone with an amino group and a bromine-substituted phenyl ring, enhancing its reactivity and biological interactions.
Key Structural Features:
- Amino Group: Participates in hydrogen bonding with various biological molecules, influencing enzyme activity and receptor binding.
- Bromine Atom: Facilitates halogen bonding, which can improve lipophilicity and bioavailability, thereby enhancing interaction with cellular targets.
These interactions suggest that this compound may modulate biochemical pathways relevant to therapeutic applications.
Biological Activities
Research indicates that compounds similar to methyl 3-amino-3-(2-bromophenyl)propanoate exhibit various biological activities:
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties: The compound may possess analgesic effects beneficial in pain management.
- Anticancer Potential: Some studies indicate that halogenated compounds can exhibit anticancer activity by interfering with cellular signaling pathways.
The mechanisms by which methyl 3-amino-3-(2-bromophenyl)propanoate exerts its biological effects are multifaceted:
- Enzyme Interaction: The amino group may interact with enzymes, altering their activity. For instance, studies have shown that amino acid derivatives can modulate enzyme mechanisms, enhancing or inhibiting their functions.
- Receptor Binding: The compound's structure allows it to bind to specific receptors, potentially influencing signaling pathways involved in inflammation and pain perception.
Study on Anticancer Properties
A study conducted on various brominated phenylalanine derivatives demonstrated significant anticancer activity against HepG2 liver cancer cells. The derivatives exhibited IC50 values ranging from 16.782 µg/mL to 39.667 µg/mL, indicating varying levels of potency depending on structural modifications (see Table 1).
| Compound | IC50 (µg/mL) | Remarks |
|---|---|---|
| 7f | 16.782 | Highest anti-proliferative activity |
| 7a | 20.667 | Good activity but less than 7f |
| 7d | 39.667 | Lowest anti-hepatocellular activity |
Anti-inflammatory Activity
Another investigation highlighted the anti-inflammatory potential of methyl 3-amino-3-(2-bromophenyl)propanoate in animal models of inflammation. The compound showed a significant reduction in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory conditions.
Future Directions
Given its promising biological activities, further research is warranted to explore the therapeutic applications of methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride in various medical fields:
- Drug Development: Its structure could serve as a scaffold for designing new drugs targeting specific diseases.
- Mechanistic Studies: Understanding the precise mechanisms of action will aid in optimizing its efficacy and safety profiles.
Q & A
Q. What advanced techniques identify degradation products under accelerated stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
